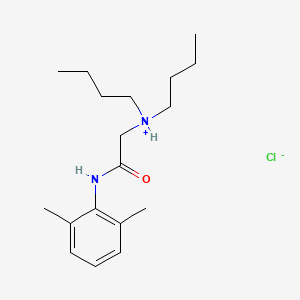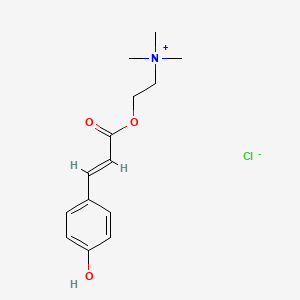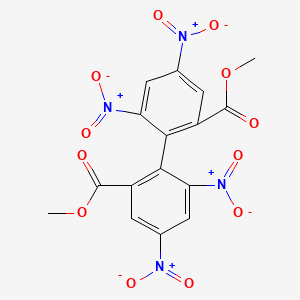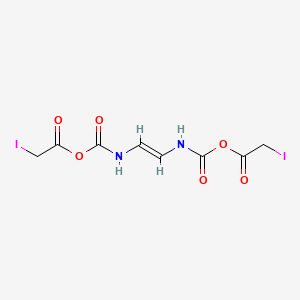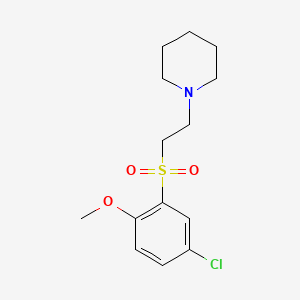
Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)-: is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge. The compound is characterized by the presence of a 5-chloro-2-methoxyphenyl group and a sulfonyl group attached to the piperidine ring through an ethyl chain. This structural configuration imparts unique chemical and physical properties to the compound, making it of significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- typically involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst . The sulfonyl group is then introduced via sulfonation, using reagents such as chlorosulfonic acid or sulfur trioxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation of pyridine followed by sequential functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Substituted Aromatic Compounds: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features .
Medicine: The compound has potential therapeutic applications, including anticancer properties. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis .
Industry: In the industrial sector, it is used in the synthesis of agrochemicals, dyes, and polymers .
Wirkmechanismus
The mechanism of action of Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, affecting their function. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets . Pathways such as NF-κB and PI3K/Akt are often involved in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog without the 5-chloro-2-methoxyphenyl and sulfonyl groups.
Pyridine: The precursor to piperidine, lacking the saturated ring structure.
Piperazine: Another heterocyclic amine with two nitrogen atoms in the ring.
Uniqueness: Piperidine, 1-(2-((5-chloro-2-methoxyphenyl)sulfonyl)ethyl)- is unique due to its combination of a piperidine ring with a 5-chloro-2-methoxyphenyl group and a sulfonyl group. This structural complexity imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
74254-62-9 |
|---|---|
Molekularformel |
C14H20ClNO3S |
Molekulargewicht |
317.8 g/mol |
IUPAC-Name |
1-[2-(5-chloro-2-methoxyphenyl)sulfonylethyl]piperidine |
InChI |
InChI=1S/C14H20ClNO3S/c1-19-13-6-5-12(15)11-14(13)20(17,18)10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3 |
InChI-Schlüssel |
HOUIIXFXTFHJOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)CCN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



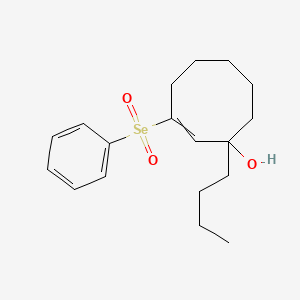
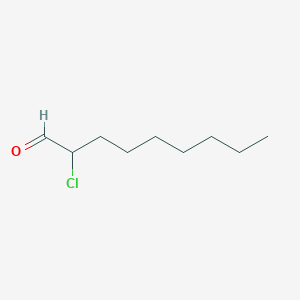
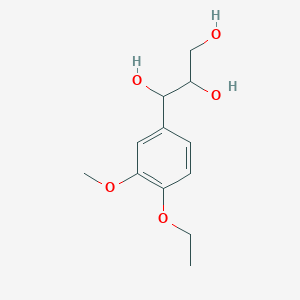
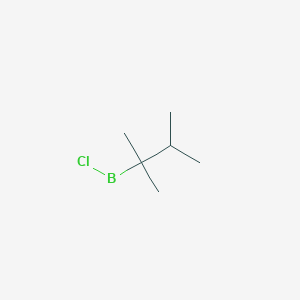
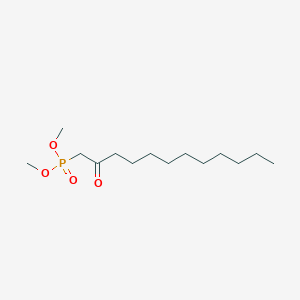
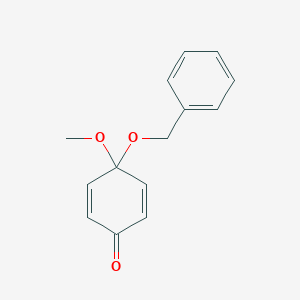
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
